2-(Acetyloxy)-4-ethylbenzoic acid
Description
Properties
CAS No. |
58138-61-7 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-acetyloxy-4-ethylbenzoic acid |
InChI |
InChI=1S/C11H12O4/c1-3-8-4-5-9(11(13)14)10(6-8)15-7(2)12/h4-6H,3H2,1-2H3,(H,13,14) |
InChI Key |
VUMQGYMRWFNKAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(=O)O)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(acetyloxy)-4-ethyl-, typically involves the acetylation of salicylic acid. The process begins with the reaction of salicylic acid with acetic anhydride in the presence of a catalyst, such as concentrated sulfuric acid. The reaction mixture is heated to around 50-60°C for about 15 minutes, followed by cooling and the addition of water to precipitate the product. The product is then purified through recrystallization from ethanol-water mixtures .
Industrial Production Methods
On an industrial scale, the production of benzoic acid, 2-(acetyloxy)-4-ethyl-, follows a similar synthetic route but is optimized for large-scale operations. The process involves the continuous feeding of salicylic acid and acetic anhydride into a reactor, with sulfuric acid as a catalyst. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity. The product is then subjected to filtration, washing, and drying to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-(acetyloxy)-4-ethyl-, undergoes various chemical reactions, including:
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield salicylic acid and acetic acid.
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using dilute hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products Formed
Hydrolysis: Salicylic acid and acetic acid.
Oxidation: Benzoic acid derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the reagent used.
Scientific Research Applications
Benzoic acid, 2-(acetyloxy)-4-ethyl-, has a wide range of applications in scientific research:
Chemistry: Used as a standard for calibrating instruments and as a reagent in various chemical reactions.
Biology: Studied for its effects on cellular processes and its role as an anti-inflammatory agent.
Medicine: Widely used in the formulation of drugs for pain relief, inflammation reduction, and fever management.
Industry: Employed in the production of various pharmaceuticals and as a preservative in some formulations.
Mechanism of Action
The primary mechanism of action of benzoic acid, 2-(acetyloxy)-4-ethyl-, involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By inhibiting these enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. This inhibition leads to its analgesic, anti-inflammatory, and antipyretic effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs and their substituent effects are summarized below:
Key Observations:
- Substituent Position : The 2-OAc group is common in analogs, but the 4-ethyl group in the target compound distinguishes it from halogenated derivatives (e.g., 5-Cl, 5-Br in ).
- Electronic Effects : The ethyl group (electron-donating) at the 4-position likely reduces benzoic acid acidity compared to electron-withdrawing groups (Cl, Br) in 5-position analogs .
- Biological Activity: Phenolic analogs (e.g., in and ) exhibit antioxidant properties, suggesting that this compound may share similar bioactivity if metabolized to release free phenolic groups .
Physicochemical Properties
- Lipophilicity : The ethyl group increases hydrophobicity compared to polar substituents like Cl or Br. This may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Acidity : Estimated pKa for this compound is higher (~3.5–4.0) than 5-Cl (pKa ~2.8) or 5-Br analogs due to the electron-donating ethyl group .
- Thermal Stability : Crystallographic studies in suggest that ortho-substituted benzoic acids form stable hydrogen-bonded dimers, which may stabilize the compound .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-(Acetyloxy)-4-ethylbenzoic acid, and what reaction conditions are critical for regioselective ethylation and acetylation?
- Methodology :
- Ethylation : Introduce the ethyl group at the 4-position via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling using ethyl halides. Ensure anhydrous conditions and Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution .
- Acetylation : Protect the 2-hydroxy group using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to prevent side reactions. Monitor reaction progress via TLC or HPLC to confirm complete conversion .
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Validate purity via melting point analysis and HPLC (>95% purity) .
Q. How is the structural integrity of this compound confirmed in academic research?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR identify ethyl (-CH₂CH₃, δ ~1.2–1.4 ppm) and acetyloxy (-OCOCH₃, δ ~2.3 ppm) groups. Compare shifts to related benzoic acid derivatives (e.g., 4-ethylbenzoic acid) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion [M+H]⁺ (C₁₁H₁₂O₄, exact mass 208.0736) and fragmentation patterns consistent with acetyl and ethyl substituents .
- FT-IR : Detect ester C=O stretch (~1740 cm⁻¹) and carboxylic acid O-H stretch (~2500–3000 cm⁻¹) .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during the synthesis of this compound, particularly in achieving regioselective ethylation?
- Optimization Approaches :
- Directing Groups : Temporarily introduce electron-withdrawing groups (e.g., nitro) at the 2-position to direct ethylation to the 4-position. Remove the directing group post-alkylation via reduction or hydrolysis .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and improve regioselectivity. Kinetic studies via GC-MS can identify optimal solvent systems .
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu) for cross-coupling efficiency. Compare yields under varying temperatures and pressures .
Q. How do solvent polarity and pH influence the hydrolytic stability of the acetyloxy group in this compound?
- Stability Studies :
- pH-Dependent Hydrolysis : Under acidic conditions (pH < 3), the acetyloxy group undergoes slow hydrolysis to form 2-hydroxy-4-ethylbenzoic acid. In alkaline media (pH > 10), rapid saponification occurs. Monitor degradation via UV-Vis or LC-MS at controlled pH buffers .
- Solvent Effects : In polar solvents (e.g., water, methanol), hydrolysis accelerates due to increased nucleophilic attack. Use non-polar solvents (e.g., toluene) for long-term storage. Stability data can be modeled using Arrhenius kinetics .
Q. What computational tools predict the reactivity of this compound in nucleophilic acyl substitution reactions, and how do steric effects from the ethyl group influence these predictions?
- Computational Modeling :
- DFT Calculations : Simulate transition states using Gaussian or ORCA to assess activation energies for nucleophilic attack at the acetyl carbonyl. Compare steric hindrance from the ethyl group versus methyl analogs .
- Molecular Dynamics (MD) : Model solvent interactions to predict solubility and aggregation behavior, which impact reaction rates in heterogeneous systems .
- QSPR Models : Relate substituent electronic parameters (Hammett σ) to reaction kinetics for a priori design of derivatives with tailored reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
